
2-bromo-6-chloro-N-(2-methoxyethyl)-N-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-6-chloro-N-(2-methoxyethyl)-N-methylbenzenesulfonamide, also known as BCBM, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a sulfonamide derivative that exhibits a wide range of biological activities, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-bromo-6-chloro-N-(2-methoxyethyl)-N-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-bromo-6-chloro-N-(2-methoxyethyl)-N-methylbenzenesulfonamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-tumor activities, 2-bromo-6-chloro-N-(2-methoxyethyl)-N-methylbenzenesulfonamide has been shown to exhibit other biochemical and physiological effects. It has been shown to inhibit the replication of hepatitis C virus and to inhibit the activity of human immunodeficiency virus-1 (HIV-1) reverse transcriptase. 2-bromo-6-chloro-N-(2-methoxyethyl)-N-methylbenzenesulfonamide has also been shown to inhibit the production of nitric oxide, a molecule involved in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
2-bromo-6-chloro-N-(2-methoxyethyl)-N-methylbenzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under normal laboratory conditions. However, 2-bromo-6-chloro-N-(2-methoxyethyl)-N-methylbenzenesulfonamide has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research on 2-bromo-6-chloro-N-(2-methoxyethyl)-N-methylbenzenesulfonamide. One area of interest is its potential use as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis. Another area of interest is its potential use as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to fully understand the mechanism of action of 2-bromo-6-chloro-N-(2-methoxyethyl)-N-methylbenzenesulfonamide and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of 2-bromo-6-chloro-N-(2-methoxyethyl)-N-methylbenzenesulfonamide involves several steps, starting with the reaction of 2-bromo-6-chlorobenzenesulfonyl chloride with N-methylethanolamine. This is followed by the addition of sodium methoxide and N-methyl-N-(2-methoxyethyl)amine to form the final product. The reaction conditions can be optimized to obtain high yields of 2-bromo-6-chloro-N-(2-methoxyethyl)-N-methylbenzenesulfonamide.
Applications De Recherche Scientifique
2-bromo-6-chloro-N-(2-methoxyethyl)-N-methylbenzenesulfonamide has been extensively studied for its potential use as a therapeutic agent for various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. 2-bromo-6-chloro-N-(2-methoxyethyl)-N-methylbenzenesulfonamide has also been investigated for its potential use as a photosensitizer in photodynamic therapy.
Propriétés
IUPAC Name |
2-bromo-6-chloro-N-(2-methoxyethyl)-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClNO3S/c1-13(6-7-16-2)17(14,15)10-8(11)4-3-5-9(10)12/h3-5H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYNIVCZZPIBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)S(=O)(=O)C1=C(C=CC=C1Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-methylpropoxy)ethyl]-4-(5-methyl-1H-pyrazol-3-yl)piperazine](/img/structure/B6626491.png)
![methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate](/img/structure/B6626495.png)

![2-[[4-(4-Bromophenyl)piperidin-1-yl]methyl]pyrimidin-4-amine](/img/structure/B6626505.png)
![3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine](/img/structure/B6626507.png)
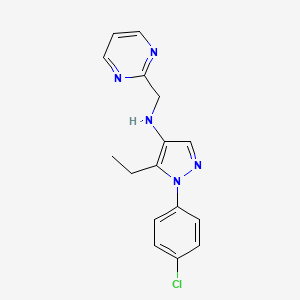
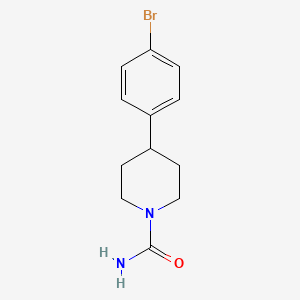
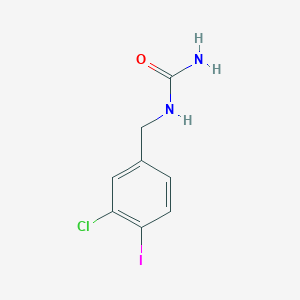
![(2-Methoxy-6-methylpyridin-4-yl)-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6626554.png)
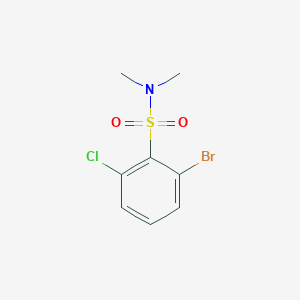

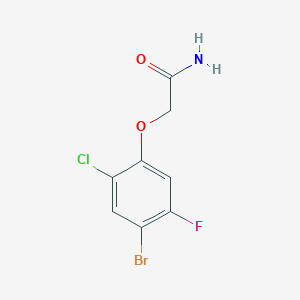
![Tert-butyl 2-methyl-2-[4-(oxan-4-yl)-1,3-thiazol-2-yl]propanoate](/img/structure/B6626583.png)
![2-[(2-Tert-butyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-(3-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B6626592.png)